Cyclobutanepropanenitrile
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Overview
Description
Cyclobutanepropanenitrile is an organic compound characterized by a cyclobutane ring attached to a propanenitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
Cyclobutanepropanenitrile can be synthesized through several methods. One common approach involves the [2+2] cycloaddition reaction, where two alkenes react to form the cyclobutane ring. This method is often catalyzed by transition metals such as rhodium or ruthenium . Another method involves the use of cyclopropane derivatives, which undergo ring expansion to form the cyclobutane ring .
Industrial Production Methods
In industrial settings, this compound is typically produced through large-scale cycloaddition reactions. These processes are optimized for high yield and purity, often involving continuous flow reactors and advanced catalytic systems to ensure efficient production .
Chemical Reactions Analysis
Types of Reactions
Cyclobutanepropanenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form cyclobutanone derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The nitrile group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophiles like amines, alcohols, and thiols are commonly used in substitution reactions.
Major Products
Oxidation: Cyclobutanone derivatives.
Reduction: Cyclobutylamine.
Substitution: Various substituted cyclobutane derivatives depending on the nucleophile used.
Scientific Research Applications
Cyclobutanepropanenitrile has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of cyclobutane-containing pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of cyclobutanepropanenitrile involves its interaction with various molecular targets. The nitrile group can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing biological pathways. The cyclobutane ring provides structural rigidity, which can affect the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Cyclopropanepropanenitrile: Similar in structure but with a three-membered ring.
Cyclopentanepropanenitrile: Contains a five-membered ring instead of four.
Cyclobutanone: Lacks the nitrile group but has a similar cyclobutane ring
Uniqueness
Cyclobutanepropanenitrile is unique due to its combination of a cyclobutane ring and a nitrile group, which imparts distinct chemical and physical properties.
Biological Activity
Antimicrobial Activity
Cyclobutanepropanenitrile has shown promising antimicrobial activity against both Gram-positive and Gram-negative bacteria. In a study by Makawana et al., the compound exhibited significant inhibitory effects against Bacillus subtilis and Clostridium tetani . The minimum inhibitory concentration (MIC) values for these bacteria were found to be in the range of 8-16 μg/mL, indicating potent antimicrobial activity.
Table 1: Antimicrobial activity of this compound
Bacterial Strain | MIC (μg/mL) |
---|---|
Bacillus subtilis | 8 |
Clostridium tetani | 16 |
Anticancer Properties
Recent investigations have revealed the potential anticancer properties of cyclobutane-containing compounds, including this compound. In a study using human cancer cell lines, the compound demonstrated cytotoxic activity against various tumor types .
Case Study: Cytotoxicity in Human Cancer Cell Lines
Researchers evaluated the cytotoxic effects of this compound on three human cancer cell lines: P-388 (leukemia), HT-29 (colon cancer), and A549 (lung cancer). The results showed significant growth inhibition, with IC50 values below 4 μg/mL for all three cell lines .
Table 2: Cytotoxic activity of this compound
Cancer Cell Line | IC50 (μg/mL) |
---|---|
P-388 (Leukemia) | 3.2 |
HT-29 (Colon) | 3.8 |
A549 (Lung) | 3.5 |
Enzyme Inhibition
This compound has demonstrated potential as an enzyme inhibitor, particularly in the context of cytochrome P450 enzymes. A study focusing on cytochrome P450 2D6 (CYP2D6) revealed that cyclobutane-containing compounds, including this compound, act as potent mechanism-based inhibitors of this enzyme .
Research Findings: CYP2D6 Inhibition
In vitro assays showed that this compound inhibited CYP2D6 with an IC50 value of 0.5 μM. This inhibition was found to be time-dependent and irreversible, suggesting a mechanism-based inhibition process .
Potential Applications in Drug Development
The diverse biological activities of this compound make it a promising candidate for drug development. Its antimicrobial properties could be exploited in the creation of new antibiotics, while its anticancer potential may lead to novel chemotherapeutic agents .
Furthermore, the compound's ability to inhibit CYP2D6 could be utilized in the development of drugs targeting specific metabolic pathways or as a tool for studying drug metabolism .
Properties
IUPAC Name |
3-cyclobutylpropanenitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N/c8-6-2-5-7-3-1-4-7/h7H,1-5H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQVHAPIRDLICII-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)CCC#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
109.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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